BMS-212122
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Overview
Description
BMS-212122 is a potent inhibitor of microsomal triglyceride transfer protein (MTP). It has shown significant hypolipidemic effects in animal studies, reducing lipid content and monocyte-derived cells in atherosclerotic plaques . Initially developed by Bristol Myers Squibb Co., this compound is primarily used in cardiovascular and metabolic disease research .
Preparation Methods
The synthesis of BMS-212122 involves several steps. One method includes the reaction of a benzimidazole derivative with a bromide compound in the presence of potassium carbonate in dimethylformamide (DMF) to yield the desired product . The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
BMS-212122 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
BMS-212122 has a wide range of applications in scientific research:
Chemistry: It is used as a biochemical assay reagent and in the study of lipid metabolism.
Biology: The compound is employed in research on atherosclerosis and other cardiovascular diseases.
Medicine: this compound is investigated for its potential therapeutic effects in reducing hyperlipidemia and atherosclerosis.
Industry: It is used in the development of new drugs targeting lipid metabolism and cardiovascular health .
Mechanism of Action
BMS-212122 exerts its effects by inhibiting microsomal triglyceride transfer protein (MTP), which is crucial for the assembly and secretion of apolipoprotein B-containing lipoproteins. This inhibition leads to a reduction in plasma lipid levels and a decrease in lipid content within atherosclerotic plaques. The compound also affects the inflammatory state of plaques by reducing pro-inflammatory markers and increasing anti-inflammatory markers .
Comparison with Similar Compounds
BMS-212122 is unique compared to other MTP inhibitors due to its high potency and specific effects on lipid metabolism. Similar compounds include:
Lomitapide: Another MTP inhibitor used to treat hyperlipidemia.
Torcetrapib: A cholesteryl ester transfer protein (CETP) inhibitor that failed in phase III trials due to excess deaths.
Evacetrapib: A selective CETP inhibitor with promising effects on HDL cholesterol levels
This compound stands out for its specific application in reducing lipid content in atherosclerotic plaques and its potential therapeutic benefits in cardiovascular diseases.
Properties
CAS No. |
194213-64-4 |
---|---|
Molecular Formula |
C43H36F6N4O2 |
Molecular Weight |
754.8 g/mol |
IUPAC Name |
9-[4-[2,5-dimethyl-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]benzimidazol-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
InChI |
InChI=1S/C43H36F6N4O2/c1-26-17-22-36-38(37(26)52-39(54)33-14-4-3-11-30(33)28-18-20-29(21-19-28)43(47,48)49)51-27(2)53(36)24-10-9-23-41(40(55)50-25-42(44,45)46)34-15-7-5-12-31(34)32-13-6-8-16-35(32)41/h3-8,11-22H,9-10,23-25H2,1-2H3,(H,50,55)(H,52,54) |
InChI Key |
PCOWNQCLFYEXLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)N(C(=N2)C)CCCCC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)NCC(F)(F)F)NC(=O)C6=CC=CC=C6C7=CC=C(C=C7)C(F)(F)F |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C(=N2)C)CCCCC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)NCC(F)(F)F)NC(=O)C6=CC=CC=C6C7=CC=C(C=C7)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide BMS 212122 BMS-212122 BMS212122 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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